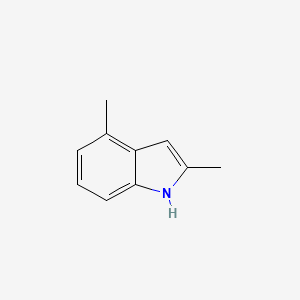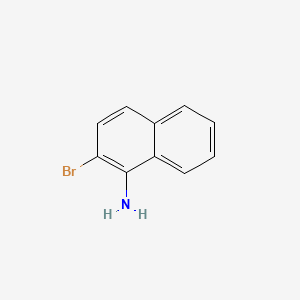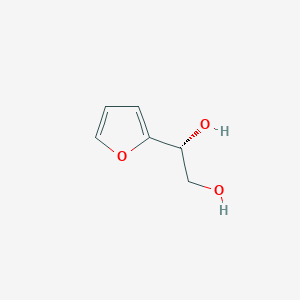
2,4-dimethyl-1H-indole
Vue d'ensemble
Description
2,4-Dimethyl-1H-indole is a derivative of the indole compound, which is a heterocyclic structure with a bicyclic configuration, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The 2,4-dimethyl substitution indicates that there are methyl groups attached to the second and fourth positions of the indole framework. Indole derivatives, including 2,4-dimethyl-1H-indole, are of significant interest due to their presence in many natural and synthetic compounds with biological activity .
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of indole derivatives is characterized by the presence of a fused ring system, which can be further modified by various functional groups. The indole ring system itself is known to participate in a wide variety of non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, which can be crucial for the biological activity of these molecules . The addition of substituents like methyl groups can influence the electronic distribution and steric factors, affecting the molecule's reactivity and interaction with biological targets .
Chemical Reactions Analysis
Indole derivatives can undergo a range of chemical reactions. For example, indole 2,3-dienolate can act as a 1,4-dipole synthon in anionic [4+2] cycloaddition reactions with dienophiles, leading to the formation of substituted carbazoles in a regiospecific manner . The reactivity of indole derivatives can be influenced by the nature of the substituents and the redox potential of the starting materials, as seen in the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides .
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives like 2,4-dimethyl-1H-indole are influenced by their molecular structure. The presence of methyl groups can affect the compound's boiling point, melting point, solubility, and overall stability. The electronic properties of these molecules, such as their non-linear optical (NLO) behavior and frontier molecular orbitals (FMO), can be analyzed using computational methods like Density Functional Theory (DFT), as demonstrated in the study of hexahydro-1,5-methanoazocino[4,3-b]indole derivatives . These properties are essential for understanding the potential applications of indole derivatives in materials science and pharmaceuticals.
Applications De Recherche Scientifique
Synthesis of Biologically Active Compounds : Indole derivatives, including 2,4-dimethyl-1H-indole, are crucial in synthesizing various biologically active compounds. For instance, Avdeenko, Konovalova, and Yakymenko (2020) detailed the synthesis of new 2,3-dimethylindole derivatives that exhibit potential biological activities like being para amino benzoic acid antagonists and insulysin inhibitors. These derivatives have implications in pharmacological research and drug development (Avdeenko et al., 2020).
Palladium-Catalyzed Reactions in Organic Synthesis : The substituted indole nucleus is a structural component in many biologically active natural and synthetic compounds. Cacchi and Fabrizi (2005) explained the importance of palladium-catalyzed reactions in synthesizing and functionalizing indoles. This method is significant in organic chemistry for producing fine chemicals and pharmaceutical intermediates (Cacchi & Fabrizi, 2005).
Catalytic Intramolecular Alkylation : Liu, Han, Wang, and Widenhoefer (2004) described the platinum-catalyzed cyclization of 2-alkenyl indoles, demonstrating the chemical versatility and potential of indole derivatives in synthesizing complex molecular structures (Liu et al., 2004).
Natural Product Synthesis : Garlaschelli, Pang, Sterner, and Vidari (1994) isolated indole derivatives from natural sources and highlighted their role in natural product chemistry. The research emphasizes the significance of indole structures in understanding and synthesizing compounds derived from nature (Garlaschelli et al., 1994).
Copper-Catalyzed Functionalization : Johansen and Kerr (2010) discussed the copper-catalyzed malonyl carbenoid insertions into indoles, demonstrating another method of chemically manipulating indole structures for various applications in organic synthesis (Johansen & Kerr, 2010).
Antimicrobial Activities : Shaikh and Debebe (2020) synthesized new N-substituted indole derivatives and investigated their in vitro antimicrobial activities. This research highlights the potential of indole derivatives in developing new antimicrobial agents (Shaikh & Debebe, 2020).
Propriétés
IUPAC Name |
2,4-dimethyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N/c1-7-4-3-5-10-9(7)6-8(2)11-10/h3-6,11H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBUMNVFXMLIKDZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(NC2=CC=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451166 | |
| Record name | 2,4-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dimethyl-1H-indole | |
CAS RN |
10299-61-3 | |
| Record name | 2,4-Dimethyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10299-61-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-dimethyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451166 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-Dimethyl-1H-indole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032967 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[1,4'-Bipiperidine]-1'-acetic acid](/img/structure/B1337803.png)






![3-[4-(Dimethylamino)phenyl]imidazolidine-2,4-dione](/img/structure/B1337823.png)




